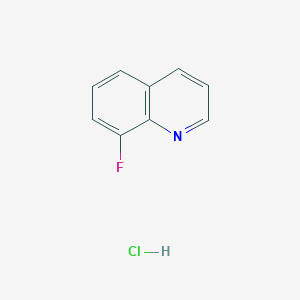

8-Fluoroquinoline hydrochloride

Übersicht

Beschreibung

8-Fluoroquinoline hydrochloride is a chemical compound with the linear formula C9H7ClFN . It has a molecular weight of 183.61 . It is a crystalline solid that is white in color.

Synthesis Analysis

The synthesis of 8-Fluoroquinoline hydrochloride and similar compounds involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also considered .Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline hydrochloride is represented by the InChI code1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H . The compound has a molecular formula of C9H7ClFN . Chemical Reactions Analysis

Fluoroquinolones, including 8-Fluoroquinoline hydrochloride, have been found to exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis

8-Fluoroquinoline hydrochloride has a molecular weight of 183.61 . It is a crystalline solid that is white in color. It has a melting point of 285°C and a boiling point of 451°C. It is soluble in water and ethanol.Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Fluorinated isoquinolines and quinolines are important components of pharmaceuticals due to their unique characteristics such as biological activities . They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .

Antimicrobial Agents

Quinolones are potent antimicrobial agents with a basic chemical structure of a bicyclic ring . The introduction of a fluorine atom at position C-6 and various substitutions on the basic quinolone structure yielded fluoroquinolones, which include norfloxacin, ciprofloxacin, levofloxacin, moxifloxacin, and numerous other agents .

Light-Emitting Properties

Fluorinated isoquinolines have light-emitting properties, making them useful in the field of materials science .

Organic Synthesis

Fluorinated isoquinolines have been greatly developed during the last decade, with modern synthetic methodologies exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

Novel approaches to the functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are being explored .

Components for Liquid Crystals

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Wirkmechanismus

Target of Action

The primary targets of 8-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

8-Fluoroquinoline hydrochloride inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This interaction blocks bacterial DNA supercoiling, a critical process in DNA replication .

Biochemical Pathways

The action of 8-Fluoroquinoline hydrochloride on DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for 8-Fluoroquinoline hydrochloride are not readily available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in the elimination pattern between different fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The result of the action of 8-Fluoroquinoline hydrochloride is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This makes it a potent antimicrobial agent.

Action Environment

The action, efficacy, and stability of 8-Fluoroquinoline hydrochloride can be influenced by various environmental factors. For instance, some fluoroquinolones have been reported to exhibit enhanced antibacterial activity under acidic conditions . .

Safety and Hazards

8-Fluoroquinoline hydrochloride should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . In case of contact with skin, wash off immediately with plenty of water. If skin irritation persists, seek medical advice .

Zukünftige Richtungen

Fluoroquinolones, including 8-Fluoroquinoline hydrochloride, have been found to exhibit antibacterial, antineoplastic, and antiviral activities . They have been used as a basic structure for the search of synthetic antimalarial drugs . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Eigenschaften

IUPAC Name |

8-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMMLDGKOACPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682424 | |

| Record name | 8-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline hydrochloride | |

CAS RN |

311346-65-3 | |

| Record name | Quinoline, 8-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311346-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)